1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a thiazolo[3,2-b][1,2,4]triazole moiety, which is notable for its biological activity. The compound is classified as a heterocyclic organic compound and falls under the category of piperazine derivatives.
This compound is classified as a heterocyclic compound due to its ring structure containing different elements (nitrogen and sulfur) in addition to carbon. It is also categorized as a piperazine derivative, which indicates its structural relationship to piperazine, a common scaffold in pharmacology.
The synthesis of 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone can involve multiple steps, typically starting from commercially available precursors. A common synthetic route may include:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions. Solvents like dimethylformamide or dimethyl sulfoxide are commonly used in these reactions for solubility and reactivity enhancement.
The molecular formula of 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone is , with a molecular weight of approximately 403.5 g/mol. The structure features several functional groups including:
The compound's structural data can be represented using various chemical notation systems such as SMILES or InChI for computational modeling and database searches:
CC(C(=O)N1CCN(CC1)Cc2csc(n2)C(C)C(=O)N(C)C)
InChI=1S/C19H22N5O2S/c1-14(2)12(21)20(18(24)25)11(3)10-22(23)9(4)7(5)8(6)15/h10H,9H2,1-8H3,(H,24,25)/b12-11+
The compound may participate in various chemical reactions typical for heterocycles and piperazines:
Reagents such as halogenated compounds or acyl chlorides may be employed to facilitate these reactions. Reaction conditions like temperature control and solvent choice are critical for optimizing yields and selectivity.
The mechanism of action of 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone is hypothesized to involve interaction with specific biological targets:
Data from biological assays would be necessary to confirm these mechanisms and elucidate specific pathways affected by this compound.
While specific physical properties such as density and boiling point are not readily available for this compound, general characteristics can be inferred from similar compounds:
The chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH or temperature:
1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)ethanone has potential applications in several areas:
CAS No.: 119068-77-8
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: